Docosyltriethoxysilane
Overview
Description
Docosyltriethoxysilane is an organosilane compound with the chemical formula C28H60O3Si. It is known for its ability to form hydrophobic and oleophilic coatings, making it valuable in various industrial applications. This compound is often used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosyltriethoxysilane is typically synthesized through the reaction of docosene with triethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Docosene+Triethoxysilane→this compound
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Docosyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are essential for its application in surface modification and coating processes.
Common Reagents and Conditions:
Hydrolysis: this compound reacts with water to form docosylsilanol and ethanol. This reaction is typically carried out under acidic or basic conditions.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Polymerization: Under specific conditions, this compound can polymerize to form long-chain siloxane polymers.
Major Products Formed:
Docosylsilanol: Formed during the hydrolysis of this compound.
Siloxane Polymers: Formed through the condensation and polymerization of silanol groups.
Scientific Research Applications
Docosyltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials.
Biology: Employed in the surface modification of biomaterials to enhance their biocompatibility and reduce biofouling.
Medicine: Utilized in the development of drug delivery systems and medical coatings to improve the performance of medical devices.
Industry: Applied in the production of hydrophobic and oleophilic coatings for various industrial applications, including anti-corrosive coatings and water-repellent surfaces.
Mechanism of Action
The mechanism of action of docosyltriethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic surfaces. The triethoxysilane groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds create a stable and durable coating on the surface, providing hydrophobic and oleophilic properties.
Comparison with Similar Compounds
Dodecyltriethoxysilane: Similar in structure but with a shorter alkyl chain.
Hexadecyltrimethoxysilane: Contains methoxy groups instead of ethoxy groups.
Octadecyltriethoxysilane: Similar in structure but with a shorter alkyl chain.
Uniqueness of Docosyltriethoxysilane: this compound is unique due to its long alkyl chain, which provides enhanced hydrophobic and oleophilic properties compared to similar compounds with shorter alkyl chains. This makes it particularly useful in applications requiring strong water-repellent and oil-repellent coatings.
Properties
IUPAC Name |
docosyl(triethoxy)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32(29-6-2,30-7-3)31-8-4/h5-28H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDXIRWZZHEOTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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